1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3S/c1-17(2,3)23(21,22)14-10-11-19(12-14)16(20)9-8-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSOBWZEFYBNOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation reactions using tert-butylsulfonyl chloride and a base such as triethylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, often using a fluorophenyl halide and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorophenyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1-(pyrrolidin-1-yl)propan-1-one derivatives. Key structural analogues include:
- Tert-butylsulfonyl group: Unique to the target compound, this group enhances steric bulk and may improve resistance to oxidative degradation compared to non-sulfonylated analogues like compound 31 .
- Fluorophenyl vs.
Physicochemical Properties
- Solubility: The tert-butylsulfonyl group may reduce aqueous solubility compared to non-sulfonylated derivatives like compound 31, which incorporates a polar tetrahydrofuran group .
Biological Activity
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of the compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a tert-butylsulfonyl group and a propanone chain attached to a 2-fluorophenyl group. Its unique structure may confer specific biological activities, making it a candidate for further research in medicinal chemistry.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H24FNO3S |
| Molecular Weight | 335.44 g/mol |
| CAS Number | 1797247-99-4 |
The biological activity of this compound is hypothesized to be mediated through interactions with various molecular targets such as enzymes, receptors, or ion channels. The presence of the tert-butylsulfonyl group may enhance its interaction with biological molecules, potentially modulating their activity and influencing cellular pathways.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as seen in other sulfonamide derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory responses. Further investigations are necessary to establish the extent of these effects for this specific compound.
Neuroprotective Activity
Given the role of pyrrolidine derivatives in neurological research, this compound could exhibit neuroprotective effects. Compounds that interact with neurotransmitter systems or modulate neuroinflammation may provide therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related compounds provide insights into its potential biological activities:
- Anticancer Activity : A study on similar pyrrolidine derivatives demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications can enhance anticancer activity.
- Inflammation Inhibition : Research on sulfonamide compounds indicated a reduction in inflammatory markers in animal models, supporting the hypothesis that this compound may exhibit similar effects.
- Neuroprotection : Investigations into related pyrrolidine structures have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative disorders.
Q & A
Basic: What are the optimal synthetic routes for 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrrolidine ring with tert-butylsulfonyl substitution via nucleophilic substitution or sulfonylation under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
- Step 2: Coupling the pyrrolidine intermediate with a 2-fluorophenylpropanone moiety using a ketone-amine condensation reaction, optimized with catalysts like DMAP or temperature-controlled conditions (-30°C to room temperature) .
- Optimization Factors: Solvent polarity (THF or DCM), stoichiometric ratios, and purification via column chromatography are critical for yield enhancement (>70% purity) .
Basic: Which spectroscopic techniques are essential for validating the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.2 ppm, fluorophenyl aromatic signals) and confirms sulfonyl group integration .
- IR Spectroscopy: Detects carbonyl (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretch ~1150–1300 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₁₈H₂₅FNO₃S) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- Software Tools: Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .
- Validation Steps:
Advanced: How do functional groups influence the compound’s reactivity and biological interactions?
Methodological Answer:
- Tert-Butylsulfonyl Group: Enhances metabolic stability by resisting oxidative degradation; its electron-withdrawing nature modulates pyrrolidine basicity, affecting receptor binding .
- 2-Fluorophenyl Group: Introduces lipophilicity and π-π stacking potential with aromatic residues in target proteins (e.g., enzymes or GPCRs) .
- Propanone Moiety: Acts as a hydrogen-bond acceptor, critical for interactions with catalytic lysine or serine residues in kinases .
Advanced: What experimental designs elucidate the compound’s mechanism of action?
Methodological Answer:
- Kinetic Assays: Measure inhibition constants (Ki) using enzyme activity assays (e.g., fluorogenic substrates for proteases) under varying substrate concentrations .
- Binding Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD) for target proteins .
- Cellular Pathways: Use siRNA knockdown or CRISPR-Cas9 models to identify downstream signaling effects (e.g., MAPK/ERK modulation) .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., sulfonyl group coordinating catalytic Zn²+ in metalloproteases) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in targets (e.g., RMSD < 2 Å indicates stable complexes) .
- Pharmacophore Modeling: Identify critical interaction features (e.g., hydrogen-bond donors/acceptors) using MOE or Phase .
Basic: What analytical methods assess the compound’s purity and stability under storage?
Methodological Answer:
- HPLC-PDA: Use C18 columns (ACN/water gradient) to quantify purity (>95%) and detect degradation products (e.g., hydrolyzed sulfonamide) .
- TLC Monitoring: Track reaction progress using silica plates (ethyl acetate/hexane eluent) with UV visualization .
- Stability Studies: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with DSC to monitor thermal decomposition .
Advanced: How can researchers address low yields in the sulfonylation step?
Methodological Answer:
- Solvent Optimization: Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
- Catalyst Screening: Test alternatives to DMAP (e.g., pyridine derivatives) for improved sulfonyl transfer efficiency .
- Stepwise Temperature Control: Gradual warming from -30°C to RT minimizes exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
